molecular formula C23H24FN3O4S2 B6555208 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide CAS No. 1040642-17-8

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide

Cat. No. B6555208
CAS RN: 1040642-17-8
M. Wt: 489.6 g/mol
InChI Key: VYLXVPWPMHEACL-UHFFFAOYSA-N
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Description

This compound is a derivative of the class of compounds known as piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as a key structural component in many pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Molecular Structure Analysis

The molecular structure of this compound likely includes a piperazine ring attached to a sulfonyl group and a thiophene-2-carboxamide group . The fluorophenyl and methoxyphenyl groups are likely attached to the piperazine and thiophene rings, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of various substituents in its structure . For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .

Mechanism of Action

Target of Action

It’s known that the piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that this compound may also interact with multiple targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Piperazine derivatives are known to interact with various neurotransmitter systems , suggesting that this compound may modulate neurotransmitter activity.

Biochemical Pathways

Given the structural similarities with other piperazine derivatives, it can be hypothesized that this compound may influence several biochemical pathways related to neurotransmission .

Pharmacokinetics

The presence of a piperazine ring, a 2-fluorophenyl group, and a pyrazine-2-carboxamide moiety in its structure suggests that it may have unique pharmacokinetic properties

Result of Action

Given the biological activity of piperazine derivatives , it can be hypothesized that this compound may have significant effects at the molecular and cellular levels.

Future Directions

The future research directions for this compound could involve further exploration of its inhibitory effects on ENTs and its potential applications in the field of medicinal chemistry . Structural modifications may also be explored to improve its potency and selectivity .

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c1-31-18-6-4-5-17(15-18)16-25-23(28)22-21(9-14-32-22)33(29,30)27-12-10-26(11-13-27)20-8-3-2-7-19(20)24/h2-9,14-15H,10-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLXVPWPMHEACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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